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Abstract

Roxadustat (FG-4592) is a first-in-class, orally administered inhibitor of hypoxia-inducible factor
(HIF) prolyl-hydroxylase, representing a significant advancement in the treatment of anemia
associated with chronic kidney disease (CKD).[1][2] Its mechanism of action involves stabilizing
HIF, a key transcription factor, which stimulates erythropoiesis and improves iron metabolism.
[3][4] The chemical structure of Roxadustat, N-[(4-hydroxy-1-methyl-7-phenoxy-3-
isoquinolinyl)carbonyl]glycine, is centered around a highly substituted isoquinoline core.[5][6]
The efficient and scalable synthesis of this core has been a primary focus of process chemistry
research. This guide provides an in-depth analysis of the pivotal synthetic strategies developed
for Roxadustat, from the initial multi-step routes to more recent, optimized, and scalable
processes. We will dissect the causality behind key experimental choices, provide detailed
protocols, and present comparative data to offer field-proven insights for drug development
professionals.

Introduction: The Therapeutic Rationale and Core
Synthetic Challenge

Roxadustat's therapeutic efficacy stems from its ability to mimic the body's response to
hypoxia. Under normal oxygen levels (normoxia), HIF-a subunits are hydroxylated by prolyl
hydroxylase domain (PHD) enzymes, leading to their degradation.[5] Roxadustat inhibits these
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enzymes, allowing HIF-a to accumulate, translocate to the nucleus, and activate genes
involved in erythropoiesis, including erythropoietin (EPO).[3][5]

The central challenge in synthesizing Roxadustat lies in the regioselective construction of its
functionalized isoquinoline backbone: a 4-hydroxy, 1-methyl, 7-phenoxy, 3-carbonylglycine
substituted system. Early syntheses were often lengthy and required challenging purification
steps, hindering large-scale production.[7] Subsequent innovations have focused on improving
efficiency, reducing step count, and eliminating the need for chromatography.

Foundational Synthesis: The Original FibroGen
Route

The initial synthesis of Roxadustat, outlined in patent literature (WO2004108681), established
the feasibility of constructing the core structure but was characterized by a high step count
(over 10 steps).[1][7][8] This pathway served as a crucial benchmark for future process
optimization.

A key sequence in this route involves building the isoquinoline system from a substituted
phthalic acid derivative. The general logic involves forming a phthalimide with glycine, followed
by a series of transformations to construct the second ring of the isoquinoline core.[1]

Simplified Original FibroGen Pathway Logic

Click to download full resolution via product page
Caption: Simplified logic of the early multi-step Roxadustat synthesis.

While groundbreaking, the complexity and cost of this route necessitated the development of
more efficient alternatives for industrial-scale manufacturing.[9]
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A Scalable, Chromatography-Free Synthesis
(Zentiva Route)

A significant advancement in Roxadustat synthesis was reported by PiSa, Radl, and
colleagues, detailing a five-step, chromatography-free process with a 39% overall yield.[7] This
route exemplifies modern process chemistry, focusing on robust reactions, crystalline
intermediates, and telescoped steps to maximize efficiency.

Synthetic Strategy Overview

The key innovation of this pathway is the elegant construction of the isoquinoline ring via a
cyclocondensation reaction from a carefully designed oxazole precursor. This approach
significantly shortens the synthesis compared to earlier methods.[7]
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Caption: The scalable five-step synthesis of Roxadustat by Zentiva.[7]

Step-by-Step Experimental Protocol and Rationale

This protocol is adapted from the publication by O. PiSa et al. in Organic Process Research &
Development.[7]

Step 1: Synthesis of 2-Bromo-4-phenoxybenzoic acid (B)

e Protocol: 2-Bromo-4-fluorobenzoic acid (A) is reacted with phenol (1.04 equiv) and
potassium carbonate (1.25 equiv) in DMSO at 110 °C for 20 hours. Following the ether
synthesis, aqueous KOH is added, and the mixture is heated to 80 °C for 1 hour to ensure
complete saponification of any methyl ester starting material impurity. The product is isolated
by acidification with HCI to pH 2, yielding white crystals.

o Causality: Using DMSO as a polar aprotic solvent facilitates the SNAr reaction. The
subsequent hydrolysis step is a robust method to ensure the product is the desired
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carboxylic acid, which is crucial for the next step. This step achieves a high yield (98%) and
purity (>99.6% LCAP).[7]

Step 2: Synthesis of Ethyl 2-(2-bromo-4-phenoxyphenyl)-4-oxazolecarboxylate (D)

e Protocol: The carboxylic acid (B) is activated with CDI (1.1 equiv) in acetonitrile. Ethyl
isocyanoacetate (C, 1.1 equiv) and DBU (1.1 equiv) are then added, and the reaction
proceeds at room temperature for 6 hours. The product is crystallized from tert-amyl alcohol

after pH adjustment.

o Causality: This is a modified Van Leusen reaction. CDI is a safe and effective activating
agent for the carboxylic acid. DBU acts as a hon-nucleophilic base to facilitate the
condensation and subsequent cyclization to form the oxazole ring. Crystallization provides a
high-purity intermediate (99.1% LCAP) with a good yield (74%).[7]

Step 3 & 4: Heck Reaction and Cyclocondensation to form the Isoquinoline Core (H)

» Protocol: The bromo-oxazole (D) is reacted with n-butyl vinyl ether (E, 3.5 equiv) using a
palladium acetate/DPEPhos catalyst system and DIPEA as the base in DMF at 120 °C. The
resulting crude intermediate (F) is not isolated. Instead, the solvent is exchanged, and the
intermediate is treated with concentrated HCI in ethanol at 60 °C for 12 hours. This single pot
operation hydrolyzes the enol ether and the oxazole ring, liberating the requisite functional
groups which then undergo in-situ cyclocondensation to form the isoquinoline (H). The
product is crystallized from isopropanol.

o Causality: This is the key strategic sequence. A Heck reaction introduces the vinyl group.
Telescoping the reaction directly into an acid-catalyzed hydrolysis and cyclocondensation is
highly efficient. The acidic conditions simultaneously deprotect the latent acetyl and a-amino
ester functionalities from the precursor (F), which then spontaneously form the stable
isoquinoline aromatic system. This sequence yields the core structure (H) in 54.5% yield
over two steps from intermediate D.[7]

Step 5: Final Amidation and Saponification to Roxadustat

o Protocol: The isoquinoline ester (H) is reacted with glycine (1.2 equiv) and DBU (2.0 equiv) in
acetonitrile at 62 °C for 6 hours. The reaction mixture is then acidified with HCI to pH 3 to
precipitate the final product, Roxadustat.
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» Causality: DBU is used as a base to facilitate the nucleophilic attack of glycine on the ester,
forming the final amide bond. The direct use of glycine avoids the need for a separate ester
hydrolysis step at the end, simplifying the final workup. This step is highly efficient, yielding
Roxadustat in 96% vyield.[7]

Quantitative Data Summary

Starting . Purity
Step Product . Scale (mol)  Yield (%)
Material (LCAP)
2-Bromo-4-
1 phenoxybenz ~ Compound A 2.02 98 >99.6%
oic acid (B)
Oxazole
2 intermediate Compound B 1.71 74 99.1%
(D)
Isoquinoline
3/4 Compound D  1.25 54.5 99.7%
core (H)
5 Roxadustat Compound H  0.62 96 99.6%
Overall Roxadustat Compound A ~39 99.6%

Table adapted from PiSa et al., 2022.[7]

Alternative Synthetic Strategies from Patent
Literature

The quest for optimal synthesis has led to the exploration of various other pathways, often
disclosed in patents. These routes provide alternative disconnections and starting materials.

Synthesis from p-Phenoxy Phenol

One patented method builds the core by starting with a commercially available phenol and
constructing the isoquinoline ring through a different series of reactions.[10]
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o Strategy: This route (CN109776415B) begins with p-phenoxy phenol, which undergoes a
Fries rearrangement to install an acetyl group. This is followed by condensation with methyl
carbazate, oxidation, and reaction with glycine methyl ester to form an imine, which is then
cyclized with a strong base to yield the isoquinoline core.[10]

Click to download full resolution via product page
Caption: Key transformations in the synthesis starting from p-phenoxy phenol.[10]

o Rationale: This approach avoids halogenated starting materials like 2-bromo-4-fluorobenzoic
acid. The Fries rearrangement is a classic method for installing acyl groups on a phenol ring,
setting the stage for the subsequent cyclization. The advantage lies in the potentially lower
cost and different impurity profile of the raw materials.[10]

Synthesis from Tyrosine

Another innovative approach utilizes a readily available chiral starting material, tyrosine, to
construct the Roxadustat molecule.[11]

o Strategy: Patent CN104892509A describes a process where tyrosine undergoes
esterification and etherification, followed by cyclization and dehydrogenation to form the
aromatic isoquinoline ring. Subsequent oxidative rearrangement and acylation complete the
synthesis.[11]

o Rationale: Using a natural amino acid as a starting material can be an economical and
sustainable approach. This pathway leverages the inherent structure of tyrosine to build a
significant portion of the final molecule, representing a convergent and potentially efficient
strategy.[11]

Conclusion

The synthesis of Roxadustat has evolved significantly from its initial discovery. The journey
from lengthy, multi-step patent routes to the elegant, scalable, and chromatography-free
process developed by Zentiva highlights key principles of modern pharmaceutical process
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development. The primary focus has been on the strategic construction of the core 4-hydroxy-
1-methyl-7-phenoxy-isoquinoline ring. While the Zentiva route stands out for its efficiency and
industrial applicability, alternative pathways starting from different raw materials like p-phenoxy
phenol or tyrosine demonstrate the continued innovation in the field, offering diverse solutions
to the synthetic challenges posed by this important therapeutic agent. For researchers and
drug development professionals, understanding these varied approaches provides a robust
toolkit for designing syntheses for Roxadustat and its future analogs.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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